4-(4,5-Dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)pyridine
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Overview
Description
4-(4,5-Dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings Imidazole is a five-membered ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-Dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-Dihydro-1-methyl-5-phenyl
Properties
CAS No. |
86002-63-3 |
---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)pyridine |
InChI |
InChI=1S/C15H15N3/c1-18-14(12-5-3-2-4-6-12)11-17-15(18)13-7-9-16-10-8-13/h2-10,14H,11H2,1H3 |
InChI Key |
GDYUXMHMMKIJBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C1C2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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